![molecular formula C22H18N2O4S2 B2801789 N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide CAS No. 683237-74-3](/img/structure/B2801789.png)
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide
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Description
Scientific Research Applications
Synthesis and Electrophysiological Activity
Compounds with benzothiazole moieties have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds, including N-substituted imidazolylbenzamides and benzene-sulfonamides, have shown potency in in vitro assays comparable to that of known class III agents, indicating their potential in treating cardiac arrhythmias (Morgan et al., 1990).
Anticancer Agents
Benzothiazole derivatives have been synthesized and evaluated for their pro-apoptotic activity against cancer cell lines. For example, certain indapamide derivatives demonstrated significant anticancer activity, highlighting the therapeutic potential of benzothiazole derivatives in oncology (Yılmaz et al., 2015).
Photodynamic Therapy
New zinc phthalocyanine derivatives substituted with benzothiazole groups have been developed for their high singlet oxygen quantum yield, indicating their usefulness as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Antibacterial and Antifungal Activities
Several benzothiazole derivatives have been synthesized and tested for their antimicrobial properties. These compounds exhibit potent antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Desai et al., 2013).
Kinesin Spindle Protein Inhibition
Benzothiazole derivatives have been explored as kinesin spindle protein (KSP) inhibitors. One such compound showed significant biochemical potency and possessed pharmaceutical properties suitable for clinical development as an anticancer agent (Theoclitou et al., 2011).
properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S2/c1-24-19-12-11-18(30(2,26)27)14-20(19)29-22(24)23-21(25)15-7-6-10-17(13-15)28-16-8-4-3-5-9-16/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCYZICAVSSWKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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